molecular formula C9H13NO2 B14889368 6-Azaspiro[4.5]decane-7,9-dione

6-Azaspiro[4.5]decane-7,9-dione

Cat. No.: B14889368
M. Wt: 167.20 g/mol
InChI Key: AOYLTUADAQIMRG-UHFFFAOYSA-N
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Description

6-Azaspiro[4.5]decane-7,9-dione (CAS 1499317-03-1) is a spirocyclic chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry and drug discovery research. This spirodecane dione structure is of significant interest in the development of central nervous system (CNS) active agents, particularly as a core template in the synthesis of serotonin (5-HT1A) receptor agonists . The azaspiro[4.5]decane skeleton is a privileged structure found in approved therapeutics, most notably in the anxiolytic drug Buspirone, which contains an 8-azaspiro[4.5]decane-7,9-dione core . Researchers utilize this compound and its derivatives to explore new therapeutic avenues for psychiatric and neurological disorders, including anxiety and depression, by targeting specific serotonin receptor subtypes . The compound's unique three-dimensional geometry, imparted by the spirocyclic center, helps explore novel chemical space and can be critical for achieving selectivity in biological interactions. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications. Identifiers - CAS Number: 1499317-03-1 - MDL Number: MFCD30002427 - SMILES: O=C(CC(C1)=O)NC21CCCC2

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

6-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C9H13NO2/c11-7-5-8(12)10-9(6-7)3-1-2-4-9/h1-6H2,(H,10,12)

InChI Key

AOYLTUADAQIMRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decane-7,9-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .

Industrial Production Methods: For industrial-scale production, the same synthetic route is employed due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[4.5]decane-7,9-dione, particularly in its role as an anxiolytic agent, involves partial agonism of the 5-HT1A receptors. This interaction modulates the release of neurotransmitters such as serotonin, leading to anxiolytic effects. The compound does not exhibit affinity for benzodiazepine or GABA receptors, distinguishing it from other anxiolytics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Azaspiro vs. Oxaspiro Derivatives

6,10-Dioxaspiro[4.5]decane-7,9-dione
  • Molecular Formula: C₈H₁₀O₄ (vs. C₉H₁₃NO₂ in the azaspiro analogue) .
  • Key Differences : Replacement of the nitrogen atom with oxygen reduces basicity and alters hydrogen-bonding capabilities.
  • Crystallography: Monoclinic system (space group P2₁/c) with lattice parameters a = 6.2554 Å, b = 14.605 Å, c = 16.265 Å, β = 95.97° for compound 1 and a = 10.739 Å, b = 18.348 Å, c = 6.7799 Å, β = 104.20° for compound 2 .
  • Bond Angles : C(10)-C(15)-C(14) = 115.4°–117.6°; C(10)-C(15)-C(9) = 116.4°–119.4° .
  • Applications : Used in optical materials and catalysis due to π-stacking interactions and hydrogen-bonding networks .
6,9-Diazaspiro[4.5]decane-7,10-dione
  • Molecular Formula : C₉H₁₄N₂O₃ (CAS: 90058-25-6).
  • Synthesis : Derived from Strecker synthesis followed by cyclization with ethylenediamine .
  • Biological Activity : Anticonvulsant derivatives show efficacy in preclinical models .

Pharmacologically Active Derivatives

BMY 7378 (8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione)
  • Molecular Formula : C₂₂H₃₀N₄O₃.
  • Activity: Selective α₁D-adrenoceptor antagonist (pKB = 8.40–9.12 in renal artery studies) .
  • Mechanism: Competes with noradrenaline binding, modulating vascular contraction .
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones
  • Examples : 6-Phenyl (5a), 6-(4-Methylphenyl) (5b), and 6-(4-Methoxyphenyl) (5c) derivatives .
  • Synthesis : Alkylation/aralkylation of diketopiperazine intermediates yields compounds with enhanced lipophilicity and bioavailability .
  • Anticonvulsant Activity : Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) showed 65% yield and potent activity in rodent models .

Key Research Findings

Crystal Engineering : Oxaspiro derivatives exhibit stronger intermolecular hydrogen bonds (C–H···O and O–H···O) compared to azaspiro analogues, influencing their stability in solid-state applications .

Biological Selectivity : Azaspiro compounds with electron-withdrawing substituents (e.g., nitro groups) show enhanced receptor binding affinity, while oxaspiro derivatives prioritize π-π interactions .

Thermodynamic Stability : Azaspiro frameworks exhibit higher thermal stability (decomposition >200°C) due to rigid spirocyclic conformations .

Q & A

Q. Q1. What are the primary synthetic routes for 6-azaspiro[4.5]decane-7,9-dione derivatives, and how are intermediates characterized?

Methodological Answer: Derivatives of this compound are typically synthesized via condensation reactions. For example, ethylenediamine reacts with substituted piperidin-4-ones to form spirocyclic triazaspiro compounds. The intermediates and final products are characterized using IR spectroscopy (to confirm functional groups like carbonyls and amines) and NMR spectroscopy (¹H and ¹³C) to resolve spin systems and substituent positions. For instance, the ABX spin system in 6-methyl-7,9-diphenyl-1,4,8-triazaspiro[4.5]decane was analyzed using second-order coupling constants to confirm chair conformations and equatorial substituents .

Q. Q2. What safety protocols are critical for handling this compound derivatives in laboratory settings?

Methodological Answer: Safety protocols include:

  • Personal Protective Equipment (PPE): Gloves (nitrile or neoprene), lab coats, and respiratory protection when handling powders to avoid inhalation .
  • Ventilation: Use fume hoods for reactions involving volatile intermediates or toxic byproducts.
  • Waste Disposal: Segregate chemical waste (e.g., halogenated byproducts like 8-(4-chlorobutyl) derivatives) and use licensed disposal services to comply with environmental regulations .

Advanced Research Questions

Q. Q3. How can NMR spectral data resolve conformational ambiguities in spirocyclic compounds like this compound?

Methodological Answer: Conformational analysis relies on ²nd-order NMR techniques and coupling constant calculations. For example, in 6-methyl-7,9-diphenyl derivatives, the ABX spin system (³J coupling constants: 11.46 Hz for axial protons, 2.46 Hz for equatorial protons) confirmed a chair conformation with equatorial phenyl and methyl groups. Computational tools (e.g., DFT simulations) can supplement experimental data to model steric effects and validate substituent orientations .

Q. Q4. What experimental strategies address discrepancies in bioactivity data for spirocyclic derivatives?

Methodological Answer: Bioactivity contradictions (e.g., variable antibacterial efficacy) require:

  • Standardized Assays: Use Müller-Hinton Agar (MHA) for antibacterial and Sabouraud Dextrose Agar (SDA) for antifungal testing to ensure reproducibility .
  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., phenyl vs. tert-butyl groups) and correlate changes with bioactivity. For example, bulky tert-butyl groups in 7,9-di-tert-butyl derivatives may reduce membrane permeability, altering efficacy .

Q. Q5. How are impurity profiles controlled during the synthesis of this compound for regulatory compliance?

Methodological Answer: Impurity control involves:

  • HPLC/Purity Analysis: Monitor intermediates and final products using validated HPLC methods (e.g., USP/EP standards). For example, 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione is tracked as a process-related impurity (>95% purity required) .
  • Forced Degradation Studies: Expose compounds to heat, light, and humidity to identify degradation pathways. Degradation impurities (e.g., hydrolyzed dione rings) are characterized via LC-MS and NMR .

Q. Q6. What methodologies validate the use of this compound derivatives as reference standards in drug development?

Methodological Answer: Validation includes:

  • Cross-Referencing Pharmacopeial Standards: Align with USP/EP guidelines by providing certificates of analysis (CoA) with ¹H/¹³C NMR, HPLC purity, and mass spectrometry data .
  • Stability Testing: Assess storage conditions (e.g., +4°C for 8-azaspiro derivatives) to ensure long-term stability and prevent dimerization or oxidation .

Q. Q7. How do substituent positions on the spirocyclic core influence pharmacological targeting (e.g., 5-HT1A receptors)?

Methodological Answer: Substituent effects are studied via:

  • Receptor Binding Assays: Radioligand competition assays (e.g., using buspirone analogs) quantify affinity for 5-HT1A receptors. For example, hydroxy or chlorobutyl groups at the 8-position modulate partial agonism .
  • Molecular Docking: Computational models predict how tert-butyl or benzyl groups alter binding pocket interactions, guiding lead optimization .

Data Contradiction Analysis Example:
Discrepancies in reported antibacterial activity of 6-methyl-7,9-diphenyl derivatives may arise from:

Solvent Polarity: Ethanol vs. petroleum ether alters compound solubility and bioavailability.

Microbial Strains: Variations in Gram-positive vs. Gram-negative susceptibility profiles.
Resolution requires replicate studies under controlled solvent and strain conditions.

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